

Pemafibrate-d4: A Technical Overview of a Deuterated PPAR α Agonist

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Compound of Interest

Compound Name: Pemafibrate-d4

Cat. No.: B15135581

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For researchers, scientists, and professionals in drug development, this document provides a concise technical guide to **Pemafibrate-d4**, a deuterated analog of the selective peroxisome proliferator-activated receptor alpha (PPAR α) agonist, Pemafibrate. This guide focuses on the fundamental physicochemical properties and provides a conceptual framework for its application in research settings.

Core Physicochemical Data

The defining characteristics of **Pemafibrate-d4** are its unique isotopic labeling, which differentiates it from the parent compound, Pemafibrate. This deuteration is strategically employed in various research applications, particularly in pharmacokinetic and metabolic studies. The key quantitative data for **Pemafibrate-d4** are summarized below.

Property	Value	Source
CAS Number	2924193-31-5	[1][2]
Molecular Formula	C ₂₈ H ₂₆ D ₄ N ₂ O ₆	[2]
Molecular Weight	494.57 g/mol	[2][3]
Synonyms	(R)-K-13675-d4, HY-17618S, CS-1050027	

Isotopic Relationship and Structural Context

Pemafibrate-d4 is a stable, isotopically labeled version of Pemafibrate. The incorporation of four deuterium atoms provides a distinct mass signature, which is invaluable for mass spectrometry-based analytical methods. The following diagram illustrates the relationship between the parent compound and its deuterated analog.

Pemafibrate
(C₂₈H₃₀N₂O₆)
MW: 490.55 g/mol
CAS: 848259-27-8

Isotopic Labeling
(Deuteration)

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*Relationship between Pemafibrate and **Pemafibrate-d4**.*

Hypothetical Experimental Protocol: Quantification of Pemafibrate in Biological Matrices using Pemafibrate-d4 as an Internal Standard

The primary application of **Pemafibrate-d4** is as an internal standard for the accurate quantification of Pemafibrate in complex biological samples such as plasma or tissue homogenates. The following is a generalized workflow for such an experiment using liquid chromatography-mass spectrometry (LC-MS).

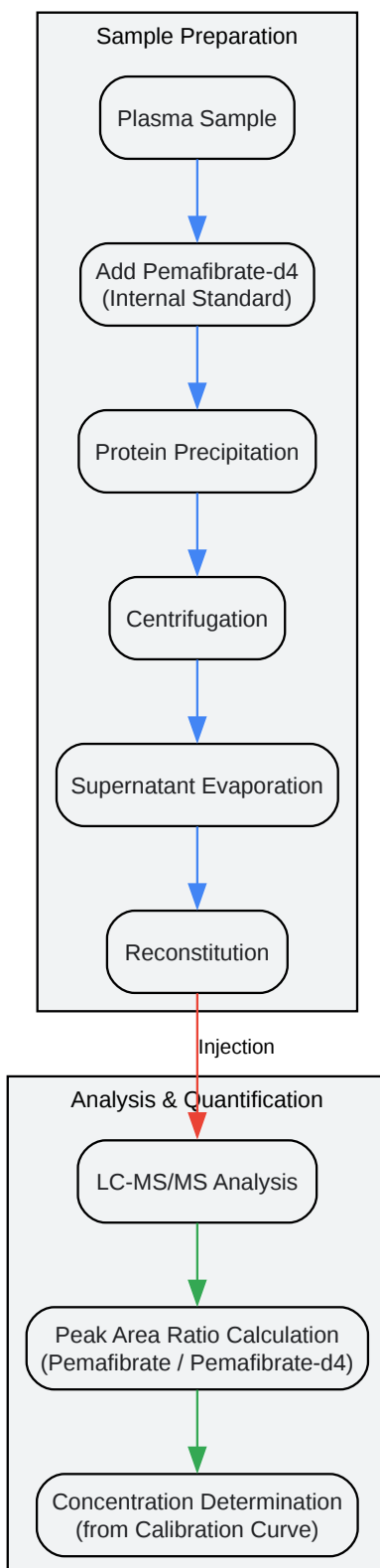
Objective: To determine the concentration of Pemafibrate in a plasma sample.

Methodology:

- Sample Preparation:
 - Thaw plasma samples on ice.
 - To 100 μ L of plasma, add 10 μ L of a known concentration of **Pemafibrate-d4** solution (internal standard).
 - Perform protein precipitation by adding 300 μ L of acetonitrile.
 - Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 50 μ L of the mobile phase.
- LC-MS Analysis:
 - Inject the reconstituted sample into an LC-MS/MS system.
 - Separate the analyte (Pemafibrate) and the internal standard (**Pemafibrate-d4**) using a suitable C18 reverse-phase column with a gradient elution.

- Detect and quantify the compounds using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions for both Pemafibrate and **Pemafibrate-d4** would be monitored.
- Data Analysis:
 - Calculate the peak area ratio of Pemafibrate to **Pemafibrate-d4**.
 - Generate a calibration curve using known concentrations of Pemafibrate spiked into a blank matrix with a constant concentration of **Pemafibrate-d4**.
 - Determine the concentration of Pemafibrate in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines this experimental workflow.



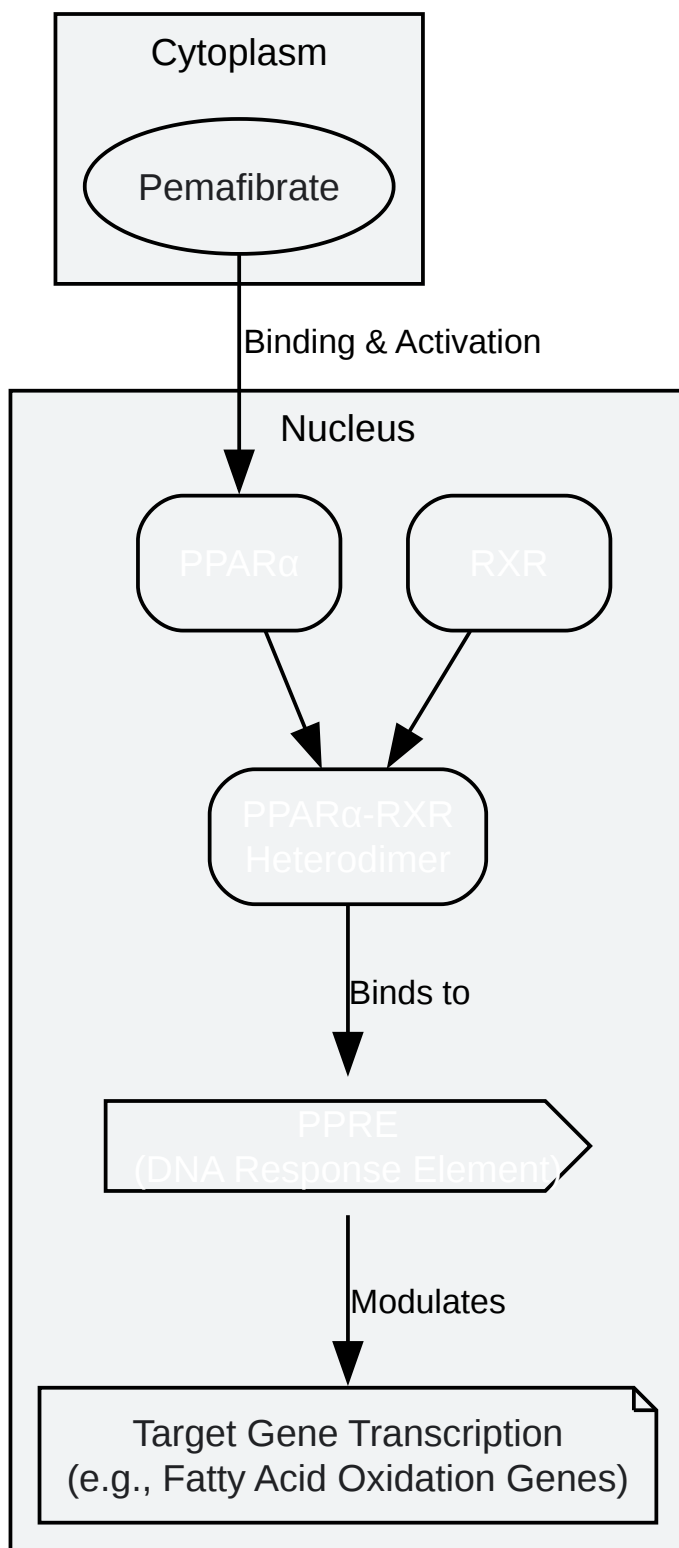
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Workflow for Quantification using an Internal Standard.

Signaling Pathway Context

Pemafibrate, the parent compound of **Pemafibrate-d4**, is a selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPAR α). PPAR α is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Upon activation by a ligand such as Pemafibrate, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The primary downstream effects include increased fatty acid oxidation and decreased triglyceride levels.

The diagram below illustrates this generalized signaling pathway.



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Generalized PPARα Signaling Pathway.

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